molecular formula C12H23N3S B1667137 [(2-Hexylcyclopentylidene)amino]thiourea

[(2-Hexylcyclopentylidene)amino]thiourea

Cat. No.: B1667137
M. Wt: 241.40 g/mol
InChI Key: OWGUSBISUVLUJF-SDNWHVSQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

BLT-1 is synthesized through a reaction involving thiosemicarbazide and a cyclopentanone derivative. The reaction typically occurs under mild conditions, with the use of solvents such as dimethyl sulfoxide (DMSO) to facilitate the process .

Industrial Production Methods

Industrial production of BLT-1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is often produced in solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

BLT-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiosemicarbazone derivatives, while reduction can produce reduced thiosemicarbazone forms .

Scientific Research Applications

BLT-1 has a wide range of scientific research applications:

Mechanism of Action

BLT-1 exerts its effects by selectively inhibiting the scavenger receptor B, type 1 (SR-BI). This receptor is involved in the transfer of lipids between high-density lipoproteins and cells. By inhibiting this receptor, BLT-1 effectively blocks the entry of the hepatitis C virus into cells. The molecular targets and pathways involved include the lipid transfer pathways mediated by SR-BI .

Comparison with Similar Compounds

BLT-1 is unique in its selective inhibition of the scavenger receptor B, type 1. Similar compounds include other thiosemicarbazone derivatives and copper chelators, such as:

BLT-1 stands out due to its specific inhibition of SR-BI and its potent antiviral activity against the hepatitis C virus .

Properties

IUPAC Name

[(E)-(2-hexylcyclopentylidene)amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3S/c1-2-3-4-5-7-10-8-6-9-11(10)14-15-12(13)16/h10H,2-9H2,1H3,(H3,13,15,16)/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGUSBISUVLUJF-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCCC1=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC\1CCC/C1=N\NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80430563
Record name [(2-hexylcyclopentylidene)amino]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321673-30-7
Record name [(2-hexylcyclopentylidene)amino]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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